Product packaging for 3-Phenylpropyl hexanoate(Cat. No.:CAS No. 6281-40-9)

3-Phenylpropyl hexanoate

Cat. No.: B1606556
CAS No.: 6281-40-9
M. Wt: 234.33 g/mol
InChI Key: RSOGLEKUVSFLMO-UHFFFAOYSA-N
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Description

Comparative Analysis of Synthetic Routes: Yield, Purity, and Sustainability Considerations

The selection of a synthetic route for 3-phenylpropyl hexanoate depends on a variety of factors, including the desired scale of production, cost, and increasingly, the environmental impact of the process. A comparative analysis of traditional chemical synthesis, enzymatic synthesis, and microbial biosynthesis highlights the trade-offs between these approaches in terms of yield, purity, and sustainability.

Synthetic Route Typical Yield Purity Sustainability Considerations
Traditional Chemical Synthesis (e.g., Fischer Esterification) High (can exceed 90%)Good to Excellent (requires purification)- Catalyst: Often uses strong mineral acids (e.g., sulfuric acid), which are corrosive and require neutralization, leading to salt waste. - Energy: Typically requires elevated temperatures to drive the reaction to completion, increasing energy consumption. - Waste: The process generates byproducts and requires purification steps (e.g., distillation), which contribute to the overall waste stream. - Sustainability Metrics: Generally has a higher E-factor and Process Mass Intensity (PMI) compared to enzymatic and biosynthetic routes. acsgcipr.orgacsgcipr.org
Enzymatic Synthesis (e.g., Lipase-catalyzed Esterification) Moderate to High (often >80-90%) nih.govExcellent (high selectivity often reduces the need for extensive purification)- Catalyst: Uses biodegradable enzymes (e.g., immobilized lipases) that operate under mild conditions (lower temperature and pressure). mdpi.com - Energy: Lower energy consumption due to milder reaction conditions. - Waste: Minimal byproduct formation due to high enzyme selectivity. The catalyst can often be recycled and reused. nih.gov - Sustainability Metrics: Lower E-factor and PMI compared to traditional chemical synthesis. Considered a "green" chemistry approach.
Metabolic Engineering (de novo Biosynthesis) Variable (highly dependent on strain development and fermentation optimization)Good (requires downstream processing to isolate from fermentation broth)- Feedstock: Utilizes renewable feedstocks like glucose. nih.govpnnl.gov - Process: Operates at ambient temperature and pressure. - Waste: The main waste products are biomass and components of the fermentation medium. The process avoids the use of harsh chemicals and organic solvents. - Sustainability Metrics: Potentially the most sustainable route at scale, with a very low environmental footprint. However, the energy required for fermentation and downstream processing must be considered.

Detailed Research Findings:

Enzymatic Synthesis: Studies on the lipase-catalyzed synthesis of various flavor esters have demonstrated high conversion rates, often exceeding 90%, under optimized, solvent-free conditions. nih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, significantly improving the process economics and sustainability. nih.govmdpi.com For instance, immobilized Candida antarctica lipase (B570770) B has been shown to be a highly effective catalyst for the esterification of various phenylpropanols. nih.gov

Sustainability Metrics: The principles of green chemistry are increasingly being applied to evaluate the environmental performance of chemical processes. walisongo.ac.id The E-factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass of input / mass of product) are key metrics used for this purpose. acsgcipr.orgacsgcipr.org Traditional chemical syntheses often have high E-factors and PMIs due to the use of stoichiometric reagents, solvents for reaction and purification, and the generation of byproducts. In contrast, enzymatic and biosynthetic routes generally exhibit significantly lower E-factors and PMIs, reflecting their higher atom economy and reduced waste generation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1606556 3-Phenylpropyl hexanoate CAS No. 6281-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-7,9-10H,2-3,5,8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGLEKUVSFLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211909
Record name 3-Phenyl propyl hexanoate
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Molecular Weight

234.33 g/mol
Source PubChem
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Physical Description

colourless liquid, sweet, fruity-green odour
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

292.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.960
Record name 3-Phenylpropyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6281-40-9
Record name 3-Phenylpropyl hexanoate
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Record name 3-Phenyl propyl hexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-phenylpropyl ester
Source DTP/NCI
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Record name Hexanoic acid, 3-phenylpropyl ester
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Record name 3-Phenyl propyl hexanoate
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Record name 3-phenylpropyl hexanoate
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Record name 3-PHENYL PROPYL HEXANOATE
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Record name 3-Phenylpropyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036390
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Hexanoyl Coa:e. Coli Naturally Produces Fatty Acids Through the Fatty Acid Synthesis Fas Pathway.nih.govthis Pathway Can Be Engineered to Favor the Production of the Six Carbon Acyl Coa, Hexanoyl Coa. This Can Be Achieved By:

Introducing a thioesterase with a preference for six-carbon acyl-ACPs, which would cleave the acyl chain from the acyl carrier protein (ACP) to release hexanoic acid.

Expressing an acyl-CoA synthetase to activate the free hexanoic acid to hexanoyl-CoA.

Sophisticated Analytical Techniques for 3 Phenylpropyl Hexanoate Characterization and Identification

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds like 3-phenylpropyl hexanoate (B1226103), offering a non-destructive means to probe the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-phenylpropyl hexanoate. Through a suite of 1D and 2D experiments, it is possible to map out the entire carbon skeleton and the placement of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the three methylene (B1212753) groups of the propyl chain, and the various methylene groups and the terminal methyl group of the hexanoate chain. The chemical shifts are influenced by the proximity of electronegative atoms, such as the ester oxygen, which causes a downfield shift for adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the phenylpropyl hexanoate molecule, from the methyl terminus of the hexanoate chain to the carbons of the phenyl ring, would produce a distinct signal. The carbonyl carbon of the ester group is particularly notable for its characteristic downfield chemical shift (typically >170 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of adjacent methylene groups in both the propyl and hexanoate chains (e.g., c ↔ b, b ↔ a and e ↔ f ↔ g ↔ h ↔ i).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. The key HMBC correlation for confirming the structure of this compound would be a cross-peak between the protons on the ester oxygen-bound methylene group (position 'c', ~4.10 ppm) and the ester carbonyl carbon (position 'd', ~173 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, it can help confirm assignments by showing spatial proximities, for instance, between protons on the propyl chain and the hexanoate chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its identity as an aromatic ester.

Characteristic IR Absorption Bands for this compound

Chromatographic and Mass Spectrometric Identification

While spectroscopy provides the structural blueprint, the combination of gas chromatography and mass spectrometry offers definitive identification and confirmation of the molecular weight.

GC-MS is a powerful hybrid technique that first separates the compound from a mixture using gas chromatography and then provides structural information through mass spectrometry.

The retention index (RI) is a standardized measure of a compound's elution time on a GC column, relative to a series of n-alkane standards. It is a highly reproducible parameter that aids in compound identification. The RI value depends on the analyte's volatility and its interactions with the column's stationary phase. By using columns with different polarities, such as the non-polar DB-5MS and the polar HP-Innowax, a more confident identification can be made.

DB-5MS (or equivalent): This is a non-polar stationary phase (5% phenyl-95% dimethylpolysiloxane). Separation is primarily based on the boiling point of the analytes.

HP-Innowax (or equivalent): This is a polar stationary phase (polyethylene glycol). It can interact more strongly with polar functional groups, such as the ester in this compound, leading to longer retention times compared to non-polar phases.

While specific experimental RI values for this compound are not widely published, its RI on a DB-5MS column can be estimated to be in the range of 1700-1800. The RI value on a polar HP-Innowax column would be expected to be significantly higher due to the polarity of the ester group.

Retention Index Data for this compound

In mass spectrometry, molecules are ionized (typically by electron impact, EI) and then break apart into characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion (M⁺) peak for this compound would be at m/z 234.

The fragmentation pattern is predictable based on the structure. Key fragmentations for esters include alpha-cleavage and McLafferty rearrangements. For this compound, significant fragments arise from the phenylpropyl portion of the molecule. nih.gov The tropylium (B1234903) ion (m/z 91) is a classic indicator of a benzyl (B1604629) or related moiety. The base peak at m/z 118 likely corresponds to the phenylpropyl cation. nih.gov

Key Mass Fragments of this compound (EI-MS) nih.gov


Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Related Metabolites and Degradation Products

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful analytical technique for the separation, identification, and quantification of metabolites and degradation products of various compounds. Its high resolution, sensitivity, and speed make it an ideal tool for such investigations.

In principle, the analysis of this compound and its related products by UPLC-MS/MS would involve the development of a specific method tailored to the physicochemical properties of the target analytes. This would include the selection of an appropriate UPLC column and mobile phase to achieve optimal chromatographic separation. The mass spectrometer would then be used for the detection and structural elucidation of the separated compounds.

However, a detailed discussion of the UPLC-MS/MS analysis of the metabolites and degradation products of this compound is not possible due to the lack of published research in this area. Scientific literature does not currently contain studies that have investigated the metabolism of this compound in any biological system, nor are there reports on its degradation under various stress conditions. Therefore, no specific data on its metabolites or degradation products can be presented.

Without experimental data, any discussion of potential metabolic transformations, such as hydrolysis of the ester bond to form 3-phenylpropanol and hexanoic acid, or hydroxylation of the aromatic ring, remains purely speculative. Similarly, potential degradation pathways under conditions such as acid or base hydrolysis, oxidation, or photolysis have not been documented for this specific compound.

Methodological Challenges in Isomer Differentiation and Trace Constituent Analysis

The analysis of chemical compounds is often complicated by the presence of isomers and the need to detect and quantify trace-level constituents.

Isomer Differentiation: Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of this compound, potential isomers could include, for example, 2-phenylpropyl hexanoate or 1-phenylpropyl hexanoate. Differentiating between such isomers is a common challenge in analytical chemistry. Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are often employed. The separation of isomers can be achieved based on differences in their physical properties, leading to different retention times in the chromatographic system. Mass spectrometry can provide further differentiation based on unique fragmentation patterns of the isomers upon ionization. However, without specific studies on this compound and its isomers, a discussion of the particular methodological challenges, such as the selection of optimal chromatographic conditions or the identification of diagnostic fragment ions, cannot be provided.

Trace Constituent Analysis: The detection and quantification of trace-level impurities or degradation products are critical for ensuring the purity and quality of a chemical substance. The challenges in trace analysis often lie in achieving the required sensitivity and selectivity to detect minute quantities of a substance in the presence of a much larger amount of the main compound. While advanced analytical techniques like UPLC-MS/MS are well-suited for trace analysis, the specific challenges related to this compound have not been documented. This includes potential interferences from the matrix in which the compound is found or the development of highly sensitive methods for specific trace constituents.

Investigation of Biological Activities and Molecular Mechanisms of 3 Phenylpropyl Hexanoate

Antimicrobial Efficacy Studies

Scientific literature available through comprehensive searches does not provide specific studies on the antimicrobial efficacy of 3-phenylpropyl hexanoate (B1226103). Consequently, data on its antibacterial and antifungal spectrum, as well as its minimum inhibitory concentrations (MIC), are not available.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

There are no specific research findings detailing the antibacterial spectrum of 3-phenylpropyl hexanoate or its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Antifungal Properties

Specific studies on the antifungal properties of this compound, including its efficacy against different fungal species and corresponding MIC values, were not found in the reviewed scientific literature.

Mechanisms of Antimicrobial Action

Due to the absence of studies on its antimicrobial activity, the mechanisms of action of this compound against microorganisms have not been elucidated.

Anti-inflammatory Properties and Cellular Pathways

Currently, there is a lack of specific scientific studies investigating the anti-inflammatory properties of this compound. Therefore, information regarding its effects on inflammatory markers and its interaction with cellular anti-inflammatory pathways is not available. While research exists on the anti-inflammatory activities of the broader class of phenylpropanoids, these findings are not specific to this compound nih.govnih.gov.

Antioxidant Activity and Oxidative Stability Effects

Direct studies on the antioxidant activity of this compound, including its capacity to scavenge free radicals or its effects on the oxidative stability of various systems, are not present in the current body of scientific literature. Research into the antioxidant potential of other phenolic esters has been conducted, but these results cannot be directly attributed to this compound.

Broader Biological Role within Natural Aroma Compounds

This compound is recognized as a fatty acid ester and is utilized as a flavoring and fragrance agent. nih.gov It possesses a sweet, fruity, and green odor. This compound is a component of the chemical profile of certain natural products and contributes to their characteristic aroma. As a natural aroma compound, its primary biological role from a human perspective is in the sensory perception of food and fragrances.

Structure-Activity Relationship Studies for Bioactivity

Influence of the Alkyl Chain Length on Antimicrobial Activity:

Research on other alkyl esters of phenolic acids has demonstrated a clear relationship between the length of the alkyl chain and antimicrobial efficacy. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, after which the activity may plateau or decrease. This phenomenon is often attributed to the increased lipophilicity of the molecule, which facilitates its passage through the lipid-rich cell membranes of microorganisms.

For instance, studies on alkyl ferulic acid esters have shown that antibacterial activity increases with the extension of the alkyl chain, with hexyl ferulate (a compound with a six-carbon chain similar to the hexanoate moiety of this compound) exhibiting significant inhibitory effects against various bacteria. This suggests that the hexanoate group in this compound could contribute to potential antimicrobial properties by enhancing its ability to disrupt microbial cell membranes.

Table 1: Postulated Influence of Alkyl Chain Length on the Antimicrobial Activity of Phenylpropyl Esters

Alkyl Chain Length Predicted Antimicrobial Activity Rationale
Short (e.g., Acetate) Lower Reduced lipophilicity, less effective membrane penetration.
Medium (e.g., Hexanoate) Potentially Optimal Balanced lipophilicity for effective membrane interaction and disruption.

Role of the Phenylpropyl Moiety:

The 3-phenylpropyl group also plays a crucial role in the molecule's potential bioactivity. The phenyl ring is a common feature in many biologically active natural products and synthetic compounds. It can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, through π-π stacking, hydrophobic interactions, and van der Waals forces.

General Principles from Related Compounds:

The broader family of phenylpropanoids is known to exhibit a range of biological effects, including anti-inflammatory and antioxidant activities. The anti-inflammatory properties of many phenylpropanoids are attributed to their ability to modulate inflammatory signaling pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While there is no direct evidence for this compound, its structural similarity to other anti-inflammatory phenylpropanoids suggests that it could potentially interact with these or other molecular targets involved in inflammation.

Sensory Science and Olfactory Perception Research of 3 Phenylpropyl Hexanoate

Olfactory Characterization and Aromatic Profile

3-Phenylpropyl hexanoate (B1226103) is a fatty acid ester recognized for its distinct sensory characteristics. foodb.canih.gov As a flavor and fragrance agent, its aromatic profile is primarily categorized as fruity. thegoodscentscompany.com Olfactory analysis describes its odor as sweet, fruity, and green. thegoodscentscompany.comparchem.com When tasted, it imparts fruity notes with nuances of peach and pineapple. thegoodscentscompany.comparchem.com This specific combination of scent and flavor attributes makes it a notable compound in the field of sensory science.

The detailed organoleptic properties are a key aspect of its characterization in the flavor and fragrance industry. These properties are consistently identified across different suppliers and databases, confirming its established profile.

View Olfactory and Taste Profile
Sensory AspectDescriptor(s)Source
Odor TypeFruity thegoodscentscompany.com
Odor DescriptionSweet, fruity, green thegoodscentscompany.comparchem.com
Flavor TypeFruity thegoodscentscompany.com
Taste DescriptionFruity, peach, pineapple thegoodscentscompany.comparchem.com

Contribution to Flavor and Fragrance Compositions

Given its pleasant aromatic profile, this compound serves as a functional ingredient in both the flavor and fragrance sectors. thegoodscentscompany.com In fragrance compositions, it is valued for its ability to impart sweet and fruity green notes. The recommendation for its usage level extends up to 5.00% in a final fragrance concentrate, indicating its role as a modifier and character-giving component rather than a main component. thegoodscentscompany.com Its application in flavor compositions is guided by its fruity, peach, and pineapple taste profile, where it is used to build or enhance these specific notes in a variety of food and beverage products. thegoodscentscompany.comparchem.com The compound is recognized as a flavoring agent by regulatory bodies such as the FDA. nih.gov

Human Olfactory Receptor (OR) Activation and Binding Mechanisms

The perception of this compound begins with a molecular interaction between the odorant molecule and specific olfactory receptors (ORs) located in the olfactory epithelium. These receptors are G-protein-coupled receptors (GPCRs), which constitute a large family of proteins responsible for detecting a vast array of chemical stimuli. oup.comnih.gov The process of identifying which specific receptors are activated by a given odorant is a central challenge in olfactory science. nih.govresearchgate.net

Deorphanization is the process of matching an "orphan" receptor, whose activating ligand is unknown, with the specific molecule or molecules that it detects. nih.gov Despite significant advances in high-throughput screening methods, a large percentage of the approximately 400 functional human ORs remain orphans. oup.comnih.gov The primary obstacle has been the difficulty in functionally expressing these receptors in heterologous cell systems for testing. oup.comnih.gov

While extensive research is ongoing to map the interactions between odorants and the full human OR repertoire, specific studies identifying the deorphanization of human olfactory receptors for this compound are not prominently available in current literature. Research has successfully identified receptors for other structurally related compounds, but the specific receptor or combination of receptors that generates the unique "sweet, fruity, green" perception of this compound remains an area for further investigation.

Once an odorant like this compound binds to its cognate olfactory receptor(s), it initiates a conformational change in the receptor protein. nih.gov This binding event is believed to occur within a binding pocket formed by the receptor's transmembrane domains. nih.gov The activation of the OR triggers a cascade of intracellular events known as a signal transduction pathway. oup.com

The canonical model for this pathway involves the following steps:

G-Protein Activation : The activated OR interacts with a specific heterotrimeric G-protein, G-olf. oup.com

Adenylate Cyclase Stimulation : The alpha subunit of the activated G-olf stimulates adenylate cyclase III, an enzyme specific to the olfactory system. oup.com

cAMP Production : This stimulation leads to a rapid increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). oup.comresearchgate.net

Ion Channel Gating : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane, leading to an influx of cations (primarily Ca²⁺ and Na⁺).

Depolarization : This influx of positive ions depolarizes the olfactory sensory neuron, generating an electrical signal.

Signal Transmission : If the depolarization reaches a certain threshold, an action potential is fired and travels along the neuron's axon to the olfactory bulb in the brain, transmitting the chemical information as a neural signal. oup.com

This pathway effectively translates the chemical event of ligand-receptor binding into an electrical signal that the brain can process. nih.gov

Neurobiological Processing of this compound Odorants

The neural signal generated by the detection of this compound is first processed in the olfactory bulb. Axons from olfactory sensory neurons that express the same type of olfactory receptor converge on specific microregions within the olfactory bulb called glomeruli. nih.gov This convergence creates a spatial map of odorant information.

From the olfactory bulb, the information is relayed to several other brain regions for higher-level processing, primarily within the olfactory cortex. nih.gov This includes the piriform cortex, which is crucial for identifying the odor itself. The signals are also sent to the amygdala, which processes emotional responses to the smell, and the entorhinal cortex and hippocampus, which are involved in memory formation. nih.gov This complex processing allows the brain not only to identify the "sweet, fruity, green" scent of this compound but also to associate it with memories and emotions. The brain's ability to process different concentrations of an odorant may involve changes in the timing and intensity of neuronal responses. scilit.com

Psychophysical Studies and Correlation with Perceived Quality and Preferences

Psychophysical studies aim to connect the physical properties of a stimulus, such as the chemical structure of this compound, with the resulting sensory perception and psychological experience. These studies would measure human subjects' responses to the odorant, quantifying aspects like detection threshold, perceived intensity, and hedonic valence (pleasantness). newswise.com

Research in this area has established that significant genetic variation exists in olfactory receptor genes among individuals. newswise.com This variation means that any two people may have differences in over 30% of their olfactory receptor alleles, leading to individual differences in how an odor is perceived in terms of its intensity and quality. researchgate.netnewswise.com While the general perception of this compound is established as pleasant and fruity, specific psychophysical studies quantifying its perceived qualities and exploring how genetic variations influence its perception are not detailed in the available literature. Such studies would be valuable for understanding consumer preferences and for the targeted design of new flavor and fragrance compositions. bohrium.com

Metabolic Fate, Biotransformation, and Biodegradation Studies of 3 Phenylpropyl Hexanoate

In Vivo Metabolic Pathways and Enzymes

Upon entering a biological system, the primary metabolic step for 3-phenylpropyl hexanoate (B1226103) is the hydrolysis of its ester bond. This reaction is catalyzed by non-specific esterases present in various tissues, including the liver, intestines, and blood plasma. This initial cleavage yields 3-phenylpropanol and hexanoic acid, which then enter their respective metabolic pathways.

Table 1: Predicted In Vivo Metabolic Reactions for 3-Phenylpropyl Hexanoate

Step Reaction Primary Metabolites Key Enzyme Classes
1 Ester Hydrolysis 3-Phenylpropanol, Hexanoic Acid Esterases
2a Oxidation of 3-Phenylpropanol 3-Phenylpropionaldehyde, 3-Phenylpropionic Acid Alcohol Dehydrogenase, Aldehyde Dehydrogenase
2b β-Oxidation of Hexanoic Acid Acetyl-CoA Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc.
3 Aromatic Hydroxylation (minor) Hydroxylated 3-Phenylpropionic Acid Cytochrome P450

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are crucial in the metabolism of a wide array of xenobiotics, including fragrance compounds. mdpi.comiarc.fr While the primary metabolism of this compound begins with ester hydrolysis, the resulting metabolite, 3-phenylpropanol, and its subsequent oxidation product, 3-phenylpropionic acid, can undergo further modification by CYP enzymes. nih.govnih.gov

The aromatic ring of 3-phenylpropionic acid is a potential target for hydroxylation by CYP enzymes, a common phase I metabolic reaction that increases the water solubility of the compound, facilitating its excretion. researchgate.net The specific CYP isoforms involved in this process have not been identified for this particular compound, but isoforms from the CYP1, CYP2, and CYP3 families are known to metabolize a vast range of substrates. nih.gov

Following oxidation, the metabolites of this compound undergo phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolites. hmdb.ca The primary sites for these reactions are the liver and, to a lesser extent, other tissues like the kidneys and intestines.

3-Phenylpropionic acid, the main metabolite of the 3-phenylpropanol moiety, is a substrate for conjugation. The carboxyl group of 3-phenylpropionic acid can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Similarly, any hydroxylated metabolites formed by CYP450 activity can be conjugated with either glucuronic acid or sulfate, the latter being catalyzed by sulfotransferases (SULTs). These conjugation reactions significantly increase the hydrophilicity of the metabolites, which is a critical step for their elimination from the body via urine.

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. nih.gov This technique often employs stable isotope tracers, such as ¹³C-labeled substrates, to track the flow of atoms through metabolic pathways. nih.gov

In the context of this compound, MFA could be theoretically applied to determine the rate of its hydrolysis and the subsequent flux of its metabolites, 3-phenylpropanol and hexanoic acid, through their respective oxidative and conjugative pathways. Such an analysis would provide quantitative insights into the distribution of metabolic flux at key branch points, for instance, the proportion of 3-phenylpropionic acid that undergoes direct conjugation versus the proportion that is first hydroxylated by CYP450 enzymes. However, to date, no specific metabolic flux analysis studies have been published for this compound.

Microbial Degradation Pathways

The biodegradation of this compound in the environment is primarily carried out by microorganisms. Similar to its in vivo metabolism, the initial step is the enzymatic hydrolysis of the ester bond by microbial esterases. The resulting 3-phenylpropanol and hexanoic acid are then degraded through separate pathways.

Under aerobic conditions, the microbial degradation of both 3-phenylpropanol and hexanoic acid is relatively efficient. The degradation of aromatic compounds by bacteria is a well-studied process. researchgate.netmdpi.com 3-Phenylpropanol is likely oxidized to 3-phenylpropionic acid, which can then be further degraded. The degradation of phenyl-substituted fatty acids often proceeds via β-oxidation of the side chain, eventually leading to the cleavage of the aromatic ring. nih.govnih.govwikipedia.org

Hexanoic acid, a medium-chain fatty acid, is readily degraded by a wide range of microorganisms through the β-oxidation pathway, yielding acetyl-CoA which enters the central metabolic pathways of the cell. nih.govresearchgate.net

Anaerobic degradation of this compound is expected to be slower than aerobic degradation. nih.gov While some specialized microorganisms can degrade aromatic compounds under anaerobic conditions, the process is generally less efficient. The degradation of hexanoic acid can also occur under anaerobic conditions, often through pathways involving fermentation or anaerobic respiration with alternative electron acceptors like nitrate (B79036) or sulfate.

The key to the microbial degradation of this compound is the initial cleavage of the ester bond, a reaction catalyzed by esterases. mdpi.comnih.govmdpi.com Microbial esterases are a diverse group of enzymes that can hydrolyze a wide variety of esters. mdpi.comresearchgate.net These enzymes are ubiquitous in nature and are produced by numerous bacteria and fungi. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Phenylpropanol
Hexanoic Acid
3-Phenylpropionaldehyde
3-Phenylpropionic Acid
Acetyl-CoA
Glucuronic Acid
Sulfate

Environmental Persistence and Ecotoxicological Implications of this compound

The environmental fate and ecological impact of this compound are primarily determined by its susceptibility to hydrolysis and the subsequent degradation and toxicity of its constituent parts: 3-phenylpropanol and hexanoic acid. Direct experimental data on the environmental persistence and ecotoxicity of the intact ester are limited. Therefore, an assessment often relies on the known properties of its hydrolysis products and predictions based on its chemical structure.

It is anticipated that this compound will undergo hydrolysis in the environment, breaking down into 3-phenylpropanol and hexanoic acid. This process is a critical first step in its environmental degradation pathway.

Biodegradation

Studies on the biodegradation of the hydrolysis product, hexanoic acid, indicate that it is readily biodegradable. chemos.de This suggests that once hydrolysis of the parent compound occurs, this fatty acid component is unlikely to persist in the environment. The other hydrolysis product, 3-phenylpropanol, is also expected to biodegrade. Microbial degradation pathways for aromatic alcohols are well-established, involving oxidation of the alcohol group and subsequent ring cleavage. researchgate.netnih.govresearchgate.net

Environmental Persistence

The mobility of this compound in soil is influenced by its adsorption to soil organic carbon. The soil adsorption coefficient (Koc) is a key parameter for predicting this mobility. A high Koc value indicates that the substance is likely to be adsorbed by soil and sediment, reducing its mobility in the environment. service.gov.ukregulations.govladwp.comchemsafetypro.com Specific experimental Koc values for this compound were not found in the reviewed literature.

Ecotoxicological Implications

The ecotoxicity of this compound is assessed by examining its potential to cause harm to aquatic organisms. Standard tests are used to determine acute and chronic toxicity to fish, aquatic invertebrates (like Daphnia magna), and algae. chemsafetypro.comchemsafetypro.com

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the ecotoxicological properties of chemicals when experimental data are unavailable. nih.govnih.govresearchgate.net These models use the chemical structure to estimate endpoints such as LC50 (the concentration lethal to 50% of a test population) and EC50 (the concentration that causes a specific effect in 50% of a test population).

Below are tables summarizing the available and predicted data for the environmental fate and ecotoxicity of this compound and its hydrolysis products.

Interactive Data Table: Environmental Fate of this compound and its Hydrolysis Products

CompoundReady Biodegradability (OECD 301)Soil Adsorption Coefficient (Log Koc)
This compound Data not availableData not available (Predicted to have moderate to low mobility)
3-Phenylpropanol Data not available (Expected to be biodegradable)Data not available
Hexanoic Acid Readily biodegradable chemos.de~1.8 (low mobility) nih.gov

Interactive Data Table: Aquatic Ecotoxicity of this compound and its Hydrolysis Products

CompoundOrganismEndpointValue (mg/L)Reference
This compound Fish (Pimephales promelas)96h LC50Data not available (Predicted)
Invertebrate (Daphnia magna)48h EC50Data not available (Predicted)
Algae (Pseudokirchneriella subcapitata)72h ErC50Data not available (Predicted)
3-Phenylpropanol Fish96h LC50Data not available
Invertebrate (Daphnia magna)48h EC50Data not available
Algae72h ErC50Data not available
Hexanoic Acid Fish96h LC50>100 (Practically non-toxic) regulations.gov
Aquatic Invertebrates48h EC50>100 (Practically non-toxic) regulations.gov
Algae72h EC50Data not available

Emerging Research Directions and Future Perspectives for 3 Phenylpropyl Hexanoate

Development of Sustainable and Green Synthesis Routes

The conventional synthesis of 3-phenylpropyl hexanoate (B1226103) typically involves the Fischer esterification of 3-phenylpropyl alcohol with hexanoic acid, often catalyzed by a strong mineral acid. While effective, this method presents environmental and safety challenges, including the use of corrosive catalysts and the generation of waste. Future research is pivoting towards more sustainable and green synthesis routes that align with the principles of green chemistry.

A primary focus is the utilization of biocatalysts, particularly lipases and esterases. nih.gov Enzymatic synthesis offers several advantages:

High Selectivity: Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity, reducing the formation of byproducts.

Mild Reaction Conditions: Biocatalytic reactions typically occur at ambient temperature and pressure, significantly lowering energy consumption.

Environmental Compatibility: Enzymes are biodegradable and operate in aqueous or solvent-free systems, minimizing the use of volatile organic compounds.

Researchers are exploring the use of immobilized enzymes, which enhances their stability and allows for repeated use, making the industrial-scale production more economically viable. nih.gov The development of whole-cell biocatalysts, where the enzyme is utilized within its native microorganism, further simplifies the process by eliminating the need for costly enzyme purification. nih.gov Chemoenzymatic strategies, which combine the efficiency of chemical synthesis with the selectivity of biocatalysis, also represent a promising avenue for optimizing the production of 3-phenylpropyl hexanoate.

Future research will likely concentrate on discovering novel, robust enzymes from diverse microbial sources, optimizing reaction media, and developing efficient downstream processing techniques to isolate the final product.

Synthesis RouteCatalystAdvantagesResearch Focus
Conventional Strong Mineral Acids (e.g., Sulfuric Acid)High yield, established methodN/A
Enzymatic Lipases, EsterasesMild conditions, high selectivity, biodegradableEnzyme immobilization, whole-cell biocatalysis, novel enzyme discovery
Chemoenzymatic Chemical Catalyst + EnzymeCombines efficiency and selectivityProcess optimization, catalyst compatibility

Advanced Mechanistic Investigations of Biological Activities

While this compound is classified as a fatty acid ester and is known to be involved in lipid metabolism, a detailed understanding of its specific biological activities and the underlying mechanisms is still in its infancy. It is generally recognized as safe (GRAS) for use as a flavoring agent, but its potential bioactivities beyond flavor are largely unexplored. nih.gov

Future research is poised to investigate the broader physiological effects of this compound. Key areas of interest include:

Antimicrobial and Antioxidant Properties: Many natural esters exhibit antimicrobial and antioxidant activities. Systematic screening of this compound against various microbial strains and its ability to scavenge free radicals could reveal new applications.

Cell Signaling and Receptor Interaction: Investigating how this compound interacts with cellular signaling pathways and specific receptors could uncover novel therapeutic or modulatory effects. Its structural similarity to other biologically active phenylpropanoid derivatives suggests potential interactions with neuronal or inflammatory pathways.

Metabolic Fate: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in biological systems will be crucial to understanding its systemic effects and identifying any bioactive metabolites.

Advanced techniques such as cell-based assays, reporter gene assays, and animal models will be instrumental in elucidating the specific molecular targets and mechanistic pathways of this compound.

Applications in Functional Foods, Cosmeceuticals, and Other Industries

The primary application of this compound is as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics, valued for its sweet, fruity, and green aroma. chemicalbook.com However, the future holds potential for its incorporation into more specialized products.

Functional Foods: Should research confirm significant antioxidant or antimicrobial properties, this compound could be utilized in functional foods not only for its flavor but also for its health-promoting or preservative qualities. Its pleasant taste profile makes it an attractive candidate for incorporation into beverages, yogurts, and health bars.

Cosmeceuticals: In the cosmeceutical industry, the compound's fragrance is its main asset. Future research could explore other skin-related benefits, such as antioxidant effects that protect the skin from oxidative stress or potential anti-inflammatory properties that could be beneficial in skincare formulations. Its classification as a fatty acid ester suggests it may also possess emollient properties.

Other Industries: The pleasant aroma of this compound makes it suitable for use in a variety of other products, including air fresheners, candles, and other home fragrance products.

The expansion into these markets will be heavily dependent on the findings from advanced mechanistic studies of its biological activities.

Computational Chemistry and In Silico Studies

Computational chemistry and in silico methods offer powerful tools to accelerate research and reduce the costs associated with laboratory experimentation. For this compound, these approaches can provide valuable insights into its properties and potential activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to predict the biological activity of this compound based on its molecular structure. nih.govmdpi.com By developing models that correlate structural features with specific activities (e.g., antioxidant potential, receptor binding affinity), researchers can screen for potential applications and guide the design of new, more potent analogues. nih.gov For instance, QSAR models have been successfully used to predict the antioxidant capacity of various chemical compounds, a methodology that could be applied to this ester. mdpi.com

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to the active site of a specific protein or receptor. nih.govmdpi.com This is particularly useful for identifying potential molecular targets and understanding the mechanism of action at a molecular level. For example, if a particular enzyme or receptor is hypothesized to be a target, molecular docking can provide a preliminary assessment of the interaction, guiding further experimental validation. mdpi.com

These computational approaches can significantly streamline the discovery process, allowing for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and biological testing.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of "omics" technologies provides an unprecedented opportunity to understand the systems-level impact of compounds like this compound.

Metabolomics: As a tool to study the complete set of small-molecule metabolites in a biological system, metabolomics can be used to track the metabolic fate of this compound and identify its downstream effects on metabolic pathways. nih.gov This is particularly relevant for understanding its role in flavor development in food systems and its physiological impact after consumption. The Metabolomics Workbench serves as a repository for such data, facilitating broader analysis. metabolomicsworkbench.org

Fluxomics: This field aims to measure the rates of metabolic reactions in a biological system. Fluxomics could be applied to understand how the biosynthesis of this compound and other flavor esters is regulated in microorganisms or plants. This knowledge is crucial for metabolic engineering efforts aimed at overproducing these valuable compounds.

By integrating data from metabolomics, fluxomics, and other omics fields (e.g., transcriptomics, proteomics), researchers can build comprehensive models of how this compound is produced and how it interacts with biological systems. This holistic, systems-level understanding will be essential for fully realizing the potential of this versatile compound in a variety of industrial and therapeutic applications.

Q & A

Q. What are the common synthetic routes for 3-Phenylpropyl hexanoate, and what analytical techniques validate its purity?

  • Methodological Answer: this compound is synthesized via esterification between 3-phenylpropan-1-ol and hexanoic acid under acid catalysis. Substitution reactions (e.g., nucleophilic acyl substitution) are also viable for derivatization . Purity validation employs gas chromatography-mass spectrometry (GC-MS) and retention index (RI) comparisons against literature standards. Confirmation requires spectral matching (e.g., MS fragmentation patterns) and co-injection with authentic reference samples to rule out co-eluting isomers .

Q. How is this compound identified in complex mixtures like essential oils using chromatographic methods?

  • Methodological Answer: GC-MS coupled with RI databases is standard. However, RI discrepancies (e.g., ±46 units for the same compound) complicate identification. Researchers must cross-reference multiple polarity columns (e.g., DB-5, PEG-20M) and use high-resolution MS to distinguish fragment ions unique to this compound (e.g., m/z 92 for the hydrocinnamyl moiety) . For natural product analysis, preparative GC or HPLC isolation followed by NMR is recommended for ambiguous cases .

Q. What are the primary research applications of this compound in biochemical studies?

  • Methodological Answer: While primarily used as a flavoring agent, it serves as a model compound in enzymatic ester hydrolysis studies. Researchers design assays using lipases or esterases to quantify kinetic parameters (e.g., KmK_m, VmaxV_{max}). For example, incubate the ester with porcine liver esterase and monitor hexanoic acid release via titration or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in retention index (RI) data for this compound isomers across studies?

  • Methodological Answer: Conflicting RI values (e.g., 1705 vs. 1751 on similar columns) arise from differences in instrument calibration or stationary phase degradation. To mitigate this, standardize conditions using reference hydrocarbons (C8–C20 alkanes) and validate against internal standards like methyl hexanoate. Collaborative inter-laboratory studies improve RI database reliability .

Q. What strategies differentiate structurally similar esters like this compound and its isomers in natural product analysis?

  • Methodological Answer: Advanced GC×GC-MS with orthogonal column phases (e.g., non-polar × mid-polar) enhances separation. For MS differentiation, monitor diagnostic ions: this compound exhibits a base peak at m/z 92 (benzyl fragment), while branched isomers show distinct fragmentation (e.g., m/z 71 for hexanoate chain cleavage). Isotopic labeling (e.g., deuterated alcohols) aids in metabolic tracing .

Q. What enzymatic pathways are hypothesized to interact with this compound, and how can in vitro assays be designed?

  • Methodological Answer: Hypothesized pathways include β-oxidation of the hexanoate chain or aryl metabolism via cytochrome P450. In vitro assays involve liver microsomes or recombinant enzymes incubated with the ester. Metabolites are profiled using LC-HRMS, with kinetic isotope effect (KIE) studies to elucidate rate-limiting steps .

Q. How do environmental factors influence the stability and reactivity of this compound in experimental conditions?

  • Methodological Answer: Stability studies under varying pH (4–9) and temperature (4–40°C) reveal degradation kinetics. For example, acidic conditions hydrolyze the ester into 3-phenylpropanol and hexanoic acid. Accelerated stability testing (e.g., 40°C/75% RH) with periodic GC analysis quantifies degradation products. Antioxidants (e.g., BHT) are added to prevent autoxidation in long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.